
1-(2-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The trifluoromethyl group (CF3) is a functional group in organofluorines that has a formal charge of -1 and is often used in pharmaceuticals and agrochemicals . The methoxy group (OCH3) is an alkyl ether commonly used in organic synthesis.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of reactions, including nucleophilic substitutions and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .科学的研究の応用
Synthesis and Structural Evaluation
Researchers have explored the synthesis, structural, and spectroscopic evaluations of pyrazole derivatives, highlighting their nonlinear optical properties and the impact of their molecular structure on these properties. For instance, a study conducted by Tamer et al. (2015) detailed the combined experimental and theoretical study on a closely related pyrazole derivative, emphasizing its small energy gap between the frontier molecular orbitals responsible for its nonlinear optical activity (Ö. Tamer et al., 2015).
Molecular Conformation and Hydrogen Bonding
Another aspect of research focuses on the molecular conformation and hydrogen bonding patterns of pyrazole derivatives. A study by Asma et al. (2018) revealed how different hydrogen-bond types contribute to complex framework structures in 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and its derivatives, which can influence the material's physical and chemical properties (Asma et al., 2018).
Functionalization Reactions
Functionalization reactions of pyrazole acids have also been a significant area of research. Yıldırım and Kandemirli (2006) investigated the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, providing insights into the reactivity and potential applications of these compounds in organic synthesis (İ. Yıldırım & F. Kandemirli, 2006).
Organized Assemblies and Ionic Salts
Research has extended to the study of organized assemblies and ionic salts of pyrazole-based compounds. Zheng et al. (2013) examined the structures of protonated pyrazole-based ionic salts, highlighting the role of anions in directing organized assemblies, which could have implications for material design and catalysis (Chunyang Zheng et al., 2013).
Cytotoxicity and Biological Activity
While focusing on non-drug-related research, it's worth mentioning that studies like those by Hassan et al. (2014) have explored the cytotoxicity of pyrazole derivatives, offering a perspective on their potential biological activities without delving into specific drug applications (Ashraf S. Hassan et al., 2014).
作用機序
Target of Action
Similar compounds have been found to inhibit sterol demethylase , an enzyme involved in the biosynthesis of sterols in fungi .
Mode of Action
Compounds with similar structures have been shown to bind to their target proteins via coordination, hydrogen bonding, and stacking interactions . These interactions can inhibit the activity of the target protein, leading to the desired biological effect .
Biochemical Pathways
Sterol demethylase inhibitors, like similar compounds, can disrupt the biosynthesis of ergosterol, a critical component of fungal cell membranes . This disruption can lead to changes in cell membrane permeability and function, ultimately inhibiting fungal growth .
Result of Action
Similar compounds have been found to exhibit remarkable inhibitory activities against certain fungi . For instance, they can inhibit spore germination and cause morphological changes on the surface of mycelia .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-methoxyphenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-20-9-5-3-2-4-7(9)17-8(11(18)19)6-10(16-17)12(13,14)15/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYIKYLBAYHPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CC(=N2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-Isopropylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B2780827.png)
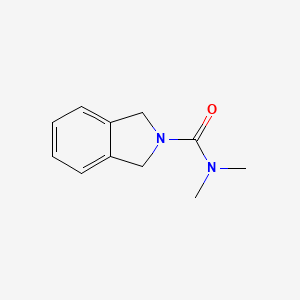
![N-[(4-methylphenyl)methyl]-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2780829.png)
![Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2780830.png)
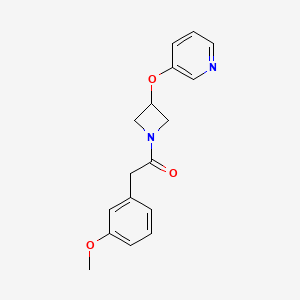
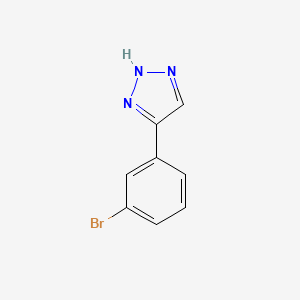
![1-[4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2780836.png)
![2-Methyl-3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2780837.png)
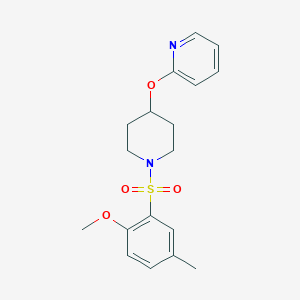
![4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2780841.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2780843.png)
![3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2780845.png)
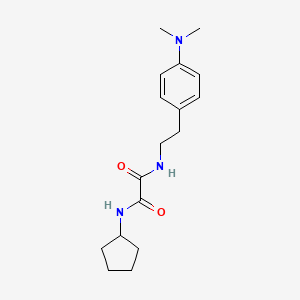
![2-((2-methoxyethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2780847.png)
